3-(Trifluoromethoxy)cyclohexanol
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Overview
Description
3-(Trifluoromethoxy)cyclohexanol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a cyclohexanol ring. This compound is of significant interest due to its unique chemical properties, which include high electronegativity and lipophilicity. These properties make it a valuable component in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethoxy)cyclohexanol typically involves the introduction of the trifluoromethoxy group into a cyclohexanol precursor. One common method is the trifluoromethoxylation of cyclohexanol using trifluoromethoxylating reagents. These reagents facilitate the incorporation of the trifluoromethoxy group under controlled conditions, often involving the use of catalysts and specific reaction temperatures .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced trifluoromethoxylating reagents and continuous flow reactors to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethoxy)cyclohexanol undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of cyclohexane derivatives.
Substitution: Replacement of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can facilitate the substitution of the hydroxyl group.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxycyclohexanone, while reduction can produce trifluoromethoxycyclohexane .
Scientific Research Applications
3-(Trifluoromethoxy)cyclohexanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(Trifluoromethoxy)cyclohexanol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Trifluoromethoxybenzene
- Trifluoromethoxyphenol
- Trifluoromethoxycyclohexane
Comparison: 3-(Trifluoromethoxy)cyclohexanol is unique due to its combination of the trifluoromethoxy group and the cyclohexanol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, compared to other similar compounds.
Properties
Molecular Formula |
C7H11F3O2 |
---|---|
Molecular Weight |
184.16 g/mol |
IUPAC Name |
3-(trifluoromethoxy)cyclohexan-1-ol |
InChI |
InChI=1S/C7H11F3O2/c8-7(9,10)12-6-3-1-2-5(11)4-6/h5-6,11H,1-4H2 |
InChI Key |
CLUCXEPEAILKQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)OC(F)(F)F)O |
Origin of Product |
United States |
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